molecular formula C18H10N4O4 B13145857 3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)

3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)

Cat. No.: B13145857
M. Wt: 346.3 g/mol
InChI Key: XVCYQWZPECZQLT-ACFHMISVSA-N
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Description

3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) is a complex organic compound that belongs to the bipyridine family. Bipyridines are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications. This particular compound is characterized by its two cyanoacrylic acid groups attached to a bipyridine core, which enhances its ability to participate in electron transfer processes and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) typically involves the following steps:

    Formation of Bipyridine Core: The bipyridine core can be synthesized through various coupling reactions, such as Suzuki coupling, Stille coupling, or Negishi coupling.

    Introduction of Cyanoacrylic Acid Groups: The cyanoacrylic acid groups are introduced through a reaction with cyanoacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) involves its ability to coordinate with metal ions through its bipyridine core. This coordination can facilitate electron transfer processes, making it valuable in catalytic and photochemical applications. The cyanoacrylic acid groups enhance its ability to participate in electron transfer by acting as electron-withdrawing groups, which stabilize the metal-ligand complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) is unique due to the presence of cyanoacrylic acid groups, which enhance its electron-withdrawing capabilities and make it particularly suitable for applications in dye-sensitized solar cells and photodynamic therapy. Its ability to form stable complexes with metal ions also distinguishes it from other bipyridine derivatives .

Properties

Molecular Formula

C18H10N4O4

Molecular Weight

346.3 g/mol

IUPAC Name

(E)-3-[2-[4-[(E)-2-carboxy-2-cyanoethenyl]pyridin-2-yl]pyridin-4-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C18H10N4O4/c19-9-13(17(23)24)5-11-1-3-21-15(7-11)16-8-12(2-4-22-16)6-14(10-20)18(25)26/h1-8H,(H,23,24)(H,25,26)/b13-5+,14-6+

InChI Key

XVCYQWZPECZQLT-ACFHMISVSA-N

Isomeric SMILES

C1=CN=C(C=C1/C=C(/C(=O)O)\C#N)C2=NC=CC(=C2)/C=C(/C(=O)O)\C#N

Canonical SMILES

C1=CN=C(C=C1C=C(C#N)C(=O)O)C2=NC=CC(=C2)C=C(C#N)C(=O)O

Origin of Product

United States

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